3-Bromo-6,8-dichloroquinolin-4(1H)-one
Description
3-Bromo-6,8-dichloroquinolin-4(1H)-one (CAS: 1204810-50-3) is a halogenated quinolinone derivative characterized by a bromine atom at position 3 and chlorine atoms at positions 6 and 8 on the quinolinone scaffold. The compound is a fused bicyclic heterocycle, with a ketone group at position 2. Its molecular formula is C₉H₄BrCl₂NO, and it has a molecular weight of 296.41 g/mol (calculated based on constituent atoms).
Properties
CAS No. |
1204810-78-5 |
|---|---|
Molecular Formula |
C9H4BrCl2NO |
Molecular Weight |
292.941 |
IUPAC Name |
3-bromo-6,8-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |
InChI Key |
ZPJRPRQGACPRGJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)NC=C(C2=O)Br)Cl |
Synonyms |
3-Bromo-6,8-dichloro-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 3-Bromo-6,7-dichloroquinoline
A closely related positional isomer, 3-Bromo-6,7-dichloroquinoline (CAS: 1447959-11-6), shares the same quinoline core but differs in the placement of chlorine substituents (positions 6 and 7 instead of 6 and 8). Key differences include:
- Molecular Weight : 276.94 g/mol (vs. 296.41 g/mol for the target compound).
Core Structure Variants: Quinazolinone Derivatives
Compounds like 6,8-Dibromo-2-(chloromethyl)-3H-quinazolin-4-one (CAS: 108635-30-9) highlight the impact of core structure changes. This quinazolinone derivative features:
- Molecular Formula : C₉H₅Br₂ClN₂O.
- Molecular Weight : 352.41 g/mol.
- Functional Groups : A chloromethyl group at position 2 and bromine atoms at positions 6 and 6.
- Applications: Used in synthetic organic chemistry, particularly in the development of kinase inhibitors or antimicrobial agents.
Halogenation Patterns: Bromo vs. Chloro Substituents
Halogenation significantly impacts physicochemical properties. For example:
- 3-Bromo-7,8-dichloro-1H-quinolin-4-one (CAS: 1204810-50-3) vs. 6,8-Dichloro-2-fluorophenylboronate (CAS: 1451391-12-0): The latter lacks bromine but includes a fluorophenylboronate group, reducing molecular weight (exact value unspecified) but increasing electrophilicity due to the boron moiety. Fluorine’s strong electron-withdrawing nature enhances stability and bioavailability compared to bromine’s bulkier, less electronegative profile .
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